Product packaging for Bombinin H-like peptide 1(Cat. No.:)

Bombinin H-like peptide 1

Cat. No.: B1577994
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bombinin H-like peptide 1 is a research-grade antimicrobial peptide (AMP) originating from the skin secretions of Bombina species toads . As part of the bombinin H family, this peptide is characterized by its hydrophobic and helical structure, which contributes to its ability to disrupt microbial cell membranes . Its primary research value lies in its function as a potent, broad-spectrum agent against Gram-positive and Gram-negative bacteria, offering a template for studying novel anti-infectives . A particularly intriguing feature of some bombinin H peptides is the natural occurrence of a D-amino acid at the second position, a rare post-translational modification that enhances its stability and biological activity against pathogens like Leishmania and various bacteria . The generally accepted mechanism of action for this peptide family involves a membrane-targeting strategy, where the cationic and amphipathic alpha-helical structure interacts with and permeabilizes the negatively charged bacterial membranes, leading to cell death . Beyond its core antimicrobial function, this peptide also demonstrates significant cytotoxicity against human tumor cell lines, including hepatoma cells, opening avenues for its investigation in oncology research . Its role in disrupting biofilms formed by drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) further underscores its utility in developing solutions for persistent infections . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

IIGPVLGLVGKPLESLLE

Origin of Product

United States

Discovery and Origin of Bombinin H Like Peptides

Isolation and Identification from Amphibian Skin Secretions

The primary source for the isolation of Bombinin H-like peptides is the skin secretion of various amphibian species, which serves as a crucial component of their innate immune system. These secretions contain a diverse array of bioactive molecules, including a variety of AMPs.

Specific Bombina Species as Primary Sources (e.g., Bombina orientalis, Bombina variegata, Bombina maxima)

Bombinin H peptides are predominantly found in the skin secretions of frogs belonging to the Bombina genus. Initial studies led to the isolation of these peptides from the European yellow-bellied toad, Bombina variegata nih.govresearchgate.net. Subsequent research has identified homologous peptides in other Bombina species, including the Oriental fire-bellied toad, Bombina orientalis, and the giant fire-bellied toad, Bombina maxima nih.govnih.govnih.govnih.gov.

In Bombina orientalis, a Bombinin H-type peptide with the primary structure IIGPVLGLVGKALGGLL-NH2 was identified through "shotgun" cloning from a skin secretion-derived cDNA library nih.gov. Another study on the same species identified a novel Bombinin H-type peptide named Bombinin H-BO nih.gov. From the skin secretions of Bombina maxima, a group of peptides termed maximins H1, H2, H3, and H4 were isolated and found to be homologous with Bombinin H peptides nih.govwikipedia.org. Research on Bombina variegata has also led to the identification of novel peptides, including bombinin-H2L nih.govd-nb.info.

The isolation process for these peptides typically involves stimulating the amphibian to produce skin secretions, followed by purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization using mass spectrometry and molecular cloning nih.govnih.gov.

Below is an interactive data table summarizing the Bombinin H-like peptides isolated from different Bombina species.

Peptide NameSpecies of OriginPrimary Amino Acid Sequence
Bombinin H-BOBombina orientalisNot specified in provided text
Bombinin H-BO1Bombina orientalisIIGPVLGLVGKALGGLL-NH2
Maximin H1Bombina maximaNot specified in provided text
Maximin H2Bombina maximaNot specified in provided text
Maximin H3Bombina maximaNot specified in provided text
Maximin H4Bombina maximaNot specified in provided text
Bombinin-H2LBombina variegataNot specified in provided text

Identification of Structurally Related Peptides in Other Anuran Genera (e.g., Hyla biobeba)

Interestingly, peptides that are structurally similar to Bombinin H have been discovered in anuran species not belonging to the Bombina genus. Two hemolytic peptides, named hylin b1 and hylin b2, were isolated from the skin secretion of the Brazilian tree-frog Hyla biobeba nih.gov. These peptides exhibit key characteristics of Bombinin H peptides, such as short linear polypeptide chains, a high proportion of hydrophobic residues, and an amidated C-terminus nih.gov. This discovery was significant as it marked the first instance of Bombinin H-like peptides being found outside of the Bombina species, suggesting a wider distribution of these peptides among anurans nih.gov.

Detection and Characterization in Other Biological Tissues (e.g., Brain)

While amphibian skin is the primary source of Bombinin H-like peptides, related peptides, specifically bombesin-like peptides, have been detected in other biological tissues, including the brain of rats nih.gov. A radioimmunoassay was used to determine the distribution of these peptides in discrete regions of the rat brain, with higher concentrations found in areas like the substantia gelatinosa trigemini and the nucleus tractus solitarius nih.gov. Further analysis using high-pressure liquid chromatography revealed two major peaks of immunoreactivity, one of which co-eluted with synthetic bombesin (B8815690) nih.gov. This suggests that bombesin-like peptides may function as neuroactive peptides in the brain nih.gov.

Molecular and Structural Elucidation of Bombinin H Like Peptides

Primary Structure Determination and Analysis

The primary structure, the linear sequence of amino acids, is the foundational blueprint of a peptide's architecture and function. The elucidation of the amino acid sequence of Bombinin H-like peptides has been achieved through a combination of classic and modern analytical techniques.

The precise ordering of amino acids in Bombinin H-like peptides has been determined primarily through two powerful techniques: Edman degradation and mass spectrometry.

Edman Degradation is a classic method for sequencing amino acids in a peptide from the N-terminus. wikipedia.org In this process, the N-terminal amino acid is labeled with phenyl isothiocyanate and then selectively cleaved without breaking the peptide bonds between the other amino acid residues. wikipedia.org This process can be repeated sequentially to determine the amino acid sequence. wikipedia.org While highly accurate for shorter peptides, a significant drawback of this technique is that its effectiveness diminishes with increasing peptide length, typically being reliable for sequences of up to 50-60 residues. wikipedia.org

Mass Spectrometry has become an indispensable tool for peptide sequencing. Techniques such as tandem mass spectrometry (MS/MS) are routinely used. nih.gov In a typical workflow, peptides are first isolated and purified, often using reversed-phase high-performance liquid chromatography (HPLC). nih.govportlandpress.com The molecular masses of the purified peptides are then determined using methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govportlandpress.com For sequencing, electrospray ionization (ESI) mass spectrometry is often employed. portlandpress.comresearchgate.net The peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. researchgate.net For instance, the sequence of Bombinin H-BO1 was determined using tandem mass spectrometry, where the peptide with doubly charged [M+H]²+ ions and singly charged [M+H]⁺ ions was analyzed. researchgate.net

A combination of these methods often provides a comprehensive and confirmed sequence. For example, the sequences of three bombinin-like peptides (BLP-1, -2, and -3) from the skin of Bombina orientalis were determined using tandem mass spectrometry. nih.gov

Bombinin H-like peptides are part of a larger family of antimicrobial peptides (AMPs) found in the skin secretions of frogs of the Bombina genus. nih.gov This family also includes bombinins and bombinin-like peptides (BLPs). researchgate.net Sequence alignment studies have revealed considerable homology among these peptides, suggesting a common evolutionary origin. nih.govmedchemexpress.com

BHL-bombinin and bombinin HL, for example, show a high degree of sequence identity with other known bombinin-related peptides. nih.gov Specifically, BHL-bombinin shares 96% sequence identity, while bombinin HL shares 82% with their respective counterparts. nih.gov These peptides are often encoded on the same biosynthetic precursor, which is then processed to release the individual mature peptides. portlandpress.comnih.gov

The antimicrobial bombinin family is broadly categorized into bombinins, bombinin-like peptides (BLPs), and bombinin-H peptides. researchgate.net While sharing a degree of homology, they exhibit distinct structural and physicochemical properties. nih.gov For instance, bombinins are active against a broad spectrum of bacteria and fungi with little hemolytic activity, whereas bombinins H tend to have lower bactericidal activity but are more hemolytic. nih.gov

A notable feature within the bombinin H family is the post-translational modification that results in the presence of a D-amino acid, such as D-alloisoleucine or D-leucine, at the second position from the N-terminus in some members. portlandpress.comnih.gov This stereochemical isomerization distinguishes them from their all-L-amino acid counterparts. nih.gov

Peptide FamilyKey CharacteristicsReference
BombininsBroad-spectrum antimicrobial activity, low hemolytic activity. nih.gov
Bombinin-like Peptides (BLPs)Share considerable homology with bombinins. nih.govmedchemexpress.com
Bombinin HGenerally lower bactericidal activity, higher hemolytic activity. Often contain a D-amino acid at position 2. nih.gov

Secondary and Higher-Order Structural Characterization

The biological activity of Bombinin H-like peptides is intrinsically linked to their three-dimensional structure, particularly their ability to adopt specific conformations in different environments.

Bombinin H-like peptides are predicted to form amphipathic alpha-helical structures, which is a common feature of many membrane-active antimicrobial peptides. nih.gov This has been experimentally confirmed using Circular Dichroism (CD) spectroscopy. nih.govnih.gov

In aqueous solutions, these peptides typically exhibit a random coil conformation. nih.gov However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), they undergo a conformational change to a predominantly alpha-helical structure. nih.govresearchgate.net This transition is characterized by the appearance of double-negative dichroic bands at approximately 208 and 222 nm in the CD spectrum. nih.gov For example, CD analysis of BHL-bombinin in 50% TFE solution indicated a helical content of 87.59%, while bombinin HL and its D-leucine analogue, bombinin HD, showed a helicity of 77.73%. nih.gov Similarly, circular dichroism measurements of BLP-1, -2, and -3 in 40% trifluoroethanol showed a significant helical content of 63-69%. nih.gov

Bombinin H-like peptides are cationic and amphipathic. nih.govnih.gov The cationic nature arises from the presence of positively charged amino acid residues, such as lysine (B10760008), which facilitates the initial interaction with the negatively charged components of microbial membranes. nih.gov The amphipathic character results from the spatial segregation of hydrophobic and hydrophilic residues on opposite faces of the alpha-helix. researchgate.net This arrangement is crucial for their interaction with and disruption of cell membranes. nih.gov

The physicochemical parameters of these peptides, including their net charge, hydrophobicity, and hydrophobic moment, can be calculated and analyzed to understand their structure-function relationships. nih.gov For instance, BHL-bombinin has a higher net positive charge (+3) but lower hydrophobicity compared to bombinin HL (+1 charge). nih.gov These differences in physicochemical properties are thought to contribute to their distinct roles in interacting with microorganisms. nih.gov

PeptideNet ChargeHydrophobicity (H)Hydrophobic Moment (μH)% Helicity (in 50% TFE)
BHL-bombinin+30.4620.40487.59
Bombinin HL+10.9200.50177.73

Data sourced from a study on novel AMPs from Bombina orientalis. nih.gov

The hydrophobic residues in Bombinin H-like peptides play a critical role in their biological activity. The hydrophobicity of these peptides is a key factor in their ability to interact with and insert into the lipid bilayer of cell membranes. nih.gov However, an optimal level of hydrophobicity is required for potent antimicrobial activity without excessive toxicity to host cells. nih.gov

Studies have shown that increased hydrophobicity in alpha-helical antimicrobial peptides can be associated with stronger self-assembly, which may form dimers or oligomers. nih.gov This self-association can, in turn, hinder their ability to traverse the cell wall and membrane of target bacteria. nih.gov Conversely, a higher level of hydrophobicity can also lead to decreased antimicrobial selectivity, meaning the peptide is more likely to be toxic to mammalian cells. nih.gov For example, bombinin HL and bombinin HD, which are more hydrophobic than BHL-bombinin, exhibit higher cytotoxicity. nih.gov The balance between cationicity and hydrophobicity is therefore a critical determinant of the therapeutic potential of these peptides.

Conformational Dynamics and Self-Association in Solution

The conformational behavior of Bombinin H-like peptides in aqueous solution is characterized by a dynamic interplay between disordered and structured states, heavily influenced by the peptide concentration. Molecular dynamics simulations of Bombinin H2 reveal that in its monomeric form, the peptide does not maintain a stable, single α-helical structure. mdpi.comresearchgate.net Instead, it predominantly adopts a more disordered, collapsed helix-loop-helix conformation, with a notable bend around the Gly¹⁰-Ser¹¹ region. mdpi.comresearchgate.net This flexibility is attributed to the high glycine (B1666218) content (25%), which allows the peptide to explore various conformations. mdpi.comnih.gov

However, this conformational landscape shifts dramatically when multiple peptide chains are present. Bombinin H2 peptides exhibit a strong tendency to self-associate in solution, rapidly forming aggregates. mdpi.comresearchgate.net This self-association is a critical step for acquiring a functionally relevant structure. Within these aggregates, the peptides provide a mutual amphipathic environment that mimics the interface of a lipid membrane. researchgate.net This environment stabilizes the individual monomers, promoting a conformational transition from the disordered helix-loop-helix state to a more ordered, single α-helical structure. mdpi.comresearchgate.net The process of forming these single-helix conformations within an aggregate is observed to be gradual, with an increasing number of monomers adopting this state over time. mdpi.com This suggests that aggregation is a prerequisite for the peptide to achieve its active, folded state before reaching a target membrane. researchgate.net Environmental conditions, such as hydrophobic interactions, can also trigger this self-aggregation behavior. nih.gov

Structural Variations and Post-Translational Modifications

Bombinin H-like peptides are not a single entity but a family of molecules characterized by specific structural variations, many arising from post-translational modifications. These modifications, along with differences in amino acid sequence and length, play a crucial role in modulating the peptides' biological activity.

A remarkable feature of some Bombinin H-like peptides is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position of the N-terminus. pnas.orgnih.govnih.gov This modification is a late event in the peptide's biosynthesis, catalyzed by a specific isomerase enzyme found in the frog's skin secretions. pnas.orgnih.gov This enzyme specifically converts L-isoleucine to D-alloisoleucine, creating diastereomeric pairs of peptides. pnas.orgembopress.org

The most studied example of this phenomenon is the pair Bombinin H2 and Bombinin H4, which are identical in sequence but differ in the chirality of the amino acid at position 2: H2 contains L-isoleucine, while H4 contains D-alloisoleucine. nih.govresearchgate.netnih.gov This single stereochemical inversion has a profound impact on the peptide's biological function. The D-isomer, Bombinin H4, consistently demonstrates enhanced activity compared to its all-L counterpart, particularly against the parasite Leishmania. nih.govresearchgate.netnih.gov

C-terminal amidation is a common post-translational modification found in a vast number of antimicrobial peptides, including Bombinin H-like peptides. This modification involves the enzymatic conversion of the C-terminal carboxyl group to a primary amide. The presence of a C-terminal amide group is crucial for the peptide's biological efficacy for several reasons.

The Bombinin H family of peptides displays heterogeneity in both length and amino acid sequence. nih.gov Peptides have been isolated from skin secretions in two main size variants: a 20-amino acid form and a shorter 17-amino acid form. nih.gov These length variations likely arise from differential processing of the common peptide precursor. nih.gov

Biosynthesis and Genetic Regulation of Bombinin H Like Peptides

Precursor Protein Structure and Biosynthetic Pathways

The synthesis of Bombinin H-like peptides originates from larger precursor proteins, a common strategy for the production of potent, bioactive peptides. This pathway ensures that the cytotoxic peptides are sequestered in an inactive form until they are needed.

The primary structures of the precursor proteins for Bombinin H-like peptides have been elucidated primarily through molecular cloning techniques. nih.govresearchgate.net Researchers have successfully constructed and screened cDNA libraries from the skin secretions of frogs, such as Bombina orientalis and Bombina variegata, to isolate the cDNAs encoding these precursors. nih.govnih.gov

The process typically involves the collection of skin secretions, from which polyadenylated mRNA is extracted. researchgate.net This mRNA is then reverse-transcribed to create a cDNA library. Specific primers, often designed based on known peptide sequences, are used in polymerase chain reaction (PCR) techniques like 3'-RACE (Rapid Amplification of cDNA Ends) to amplify and sequence the full-length cDNAs. researchgate.netqub.ac.uk For instance, the full-length cDNA encoding the precursor for BHL-bombinin and bombinin HL from B. orientalis was cloned from a skin secretion-derived cDNA library and was found to contain 139 residues. qub.ac.uk These molecular cloning studies have been fundamental in predicting the amino acid sequence of the entire prepropeptide, including the signal peptide, any acidic spacer regions, and the mature peptide sequences. nih.gov

A remarkable feature of bombinin biosynthesis is the co-encoding of different peptide families on a single precursor molecule. nih.govresearchgate.netnih.gov Gene sequencing has revealed that the precursors for Bombinin H peptides almost invariably contain sequences for bombinin peptides as well. nih.govnih.gov

Typically, the precursor protein is organized with a signal peptide at the N-terminus, which directs the protein into the secretory pathway. This is followed by one or two copies of a bombinin peptide sequence, and finally, a single copy of a Bombinin H peptide sequence is located at the C-terminal end of the precursor. nih.govnih.gov This arrangement suggests a coordinated biosynthetic pathway where multiple, functionally distinct peptides are produced and processed from a single transcript. nih.govnih.gov This efficient strategy allows the frog to produce a cocktail of antimicrobial peptides with potentially synergistic activities from a single gene. nih.gov

**Table 1: Characteristics of a Bombinin/Bombinin H Precursor from *Bombina orientalis***

Feature Description Reference
Origin Bombina orientalis skin secretion qub.ac.uk
Cloning Method 3'-RACE from a skin secretion-derived cDNA library researchgate.net
Precursor Length 139 amino acid residues qub.ac.uk
Encoded Peptides Encodes one novel bombinin (BHL-bombinin) and one novel bombinin H (bombinin HL) qub.ac.uk
Arrangement The mature peptides are arranged in tandem within the single open-reading frame (ORF) nih.gov

Gene Structure and Transcriptional Control

The expression of Bombinin H-like peptides is governed by the structure of their genes and the regulatory elements that control their transcription.

Analysis of the genomic DNA from Bombina orientalis has provided insight into the fundamental structure of the genes encoding bombinin and Bombinin H peptides. nih.govnih.gov These genes typically exhibit a simple exon-intron organization. nih.govcapes.gov.br

The gene is composed of two exons separated by a single, large intron. nih.govnih.govcapes.gov.br In one characterized gene, this intron was found to be 1337 base pairs in length. nih.govcapes.gov.br The genetic information is segregated between the two exons:

Exon 1: Encodes the signal peptide, which is essential for guiding the precursor protein into the endoplasmic reticulum for secretion. nih.govnih.gov

Exon 2: Contains the genetic information for the mature antimicrobial peptides. This includes the sequences for one or more bombinin peptides and a Bombinin H peptide. nih.govnih.gov

This conserved gene structure across different bombinin-like peptide genes suggests an evolutionary relationship, possibly arising from a gene duplication event. nih.gov

**Table 2: Gene Structure for Bombinin Peptides in *Bombina orientalis***

Gene Component Encoded Product/Region Reference
Exon 1 Signal Peptide nih.govnih.gov
Intron Non-coding sequence separating the exons (e.g., 1337 bp) nih.govcapes.gov.br
Exon 2 Mature Peptides (e.g., two identical bombinins and one bombinin H; or BLP-7 and a bombinin H-type peptide) nih.govnih.gov

The transcriptional control of bombinin genes is mediated by promoter regions located upstream of the coding sequence. Analysis of these promoter regions has led to the identification of putative recognition sites for key nuclear factors that are known to be involved in immune and inflammatory responses. nih.govnih.gov

Specifically, binding sites for Nuclear Factor-kappa B (NF-κB) and Nuclear Factor-interleukin 6 (NF-IL6) have been detected in the promoter region of bombinin genes in Bombina orientalis. nih.govnih.gov

NF-κB: A central regulator of innate and adaptive immune responses, often activated by pathogens, inflammatory cytokines, and other stress signals.

NF-IL6: A transcription factor involved in the regulation of genes during inflammation and the acute-phase response.

The presence of these binding sites strongly suggests that the expression of Bombinin H-like peptides is regulated as part of the frog's inducible immune response, allowing for a rapid upregulation of peptide production in the face of microbial threats. nih.gov

Regulation of Peptide Expression and Secretion

The expression and secretion of Bombinin H-like peptides are not constitutive but are actively regulated in response to external stimuli, reinforcing their role in host defense. In vivo experiments with Bombina orientalis have demonstrated that direct, short-term contact with bacteria is a sufficient stimulus to induce a significant increase in the amount of antimicrobial peptides released in the skin secretion. nih.gov

This inducible expression is consistent with the presence of NF-κB and NF-IL6 binding sites in the gene's promoter region. nih.gov Furthermore, this response can be modulated by anti-inflammatory agents. Pre-treatment of the frogs with glucocorticoids was shown to suppress the bacteria-induced increase in peptide secretion. nih.gov This finding links the regulation of these antimicrobial peptides to the broader endocrine and immune signaling pathways of the host, allowing for a controlled and appropriate defensive response. nih.gov

Inducible Expression in Response to Environmental Stimuli (e.g., Microbial Contact)

The expression of Bombinin H-like peptides, like many other antimicrobial peptides (AMPs) in amphibians, is not constitutive but is induced in response to specific environmental cues, most notably the presence of microbes. This inducible nature represents a key component of the amphibian's innate immune system, allowing for a rapid and targeted defense against potential pathogens.

When an amphibian's skin comes into contact with bacteria or other microorganisms, a signaling cascade is initiated that leads to the upregulation of genes encoding for AMPs, including Bombinin H-like peptides. This response is a fundamental defense mechanism for amphibians, whose moist skin is a potential entry point for a variety of pathogens. The presence of microbial components, such as lipopolysaccharides from Gram-negative bacteria or peptidoglycans from Gram-positive bacteria, can be recognized by the amphibian's immune cells, triggering the expression of these defense peptides.

Research on amphibian skin secretions has shown that exposure to pathogens can lead to an increase in the diversity and quantity of AMPs produced. While direct studies detailing the specific induction of the Bombinin H-like peptide 1 gene by microbial contact are intricate, the broader understanding of amphibian immunology strongly supports this mechanism. The skin of amphibians is a dynamic environment, and the ability to modulate the expression of potent antimicrobial agents like Bombinin H-like peptides is crucial for survival. This inducible system ensures that the energetic cost of producing these peptides is incurred only when necessary, providing an efficient and effective defense strategy.

Mechanisms Governing Secretion from Glandular Structures

Bombinin H-like peptides are synthesized and stored within specialized dermal structures known as granular glands, also referred to as serous glands. The release of these peptides onto the skin surface is a rapid and forceful process, governed by a sophisticated neuromuscular mechanism.

The secretion process is primarily initiated by a stress response, such as a perceived threat from a predator or physical injury. This stress triggers the activation of the sympathetic nervous system. Sympathetic nerve fibers innervate the myoepithelial cells, a layer of smooth muscle-like cells that surround each granular gland. oup.com

Upon stimulation, these nerve endings release neurotransmitters, predominantly norepinephrine. Norepinephrine binds to α-adrenoreceptors located on the surface of the myoepithelial cells. oup.com This binding event initiates a signaling cascade within the myoepithelial cells, leading to their contraction. The coordinated and powerful contraction of these cells effectively squeezes the granular gland, causing the expulsion of its contents, including the pre-synthesized Bombinin H-like peptides, onto the skin's surface. This holocrine secretion mechanism ensures a rapid deployment of a high concentration of antimicrobial peptides to the site of potential infection or injury. nih.gov

Biological Activities and Functional Characterization

Broad-Spectrum Antimicrobial Activity

Bombinin H-like peptide 1 demonstrates significant efficacy against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity underscores its potential as a template for the development of novel anti-infective agents.

Research has shown that Bombinin H-like peptides possess notable activity against various Gram-positive bacteria. One particular study focused on a novel bombinin H-type peptide, Bombinin H-BO, isolated from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis. The synthetic version of this peptide, along with a bombinin-like peptide (BLP-7) from the same precursor, demonstrated antimicrobial efficacy. While BLP-7 showed more potent activity, Bombinin H-BO still exhibited effects against Gram-positive bacteria.

Another investigation into novel bombinin and bombinin H peptides from Bombina orientalis, referred to as BHL-bombinin and bombinin HL, provided specific minimum inhibitory concentration (MIC) values. Bombinin HL, a bombinin H-like peptide, displayed a mildly bacteriostatic effect on Staphylococcus aureus. The study highlighted the synergistic potential of these peptides, where the combination of BHL-bombinin and bombinin HL showed enhanced inhibitory activity against S. aureus.

The following table summarizes the antimicrobial activity of a bombinin H-like peptide (bombinin HL) against a key Gram-positive bacterial species.

Table 1: Efficacy of this compound Against Gram-Positive Bacteria

Bacterial Species Strain MIC (μg/mL)

The antimicrobial spectrum of this compound extends to Gram-negative bacteria. Studies on bombinin H peptides from Bombina orientalis have documented their activity against clinically relevant Gram-negative pathogens. Specifically, the bombinin H-like peptide designated as bombinin HL was tested against Escherichia coli and Pseudomonas aeruginosa. While its activity was less potent compared to some other bombinin peptides, it still demonstrated an inhibitory effect.

The research emphasized that the broader bombinin family of peptides, including the H-like variants, are active against both Gram-positive and Gram-negative bacteria.

Below is a data table detailing the minimum inhibitory concentrations (MIC) of a bombinin H-like peptide (bombinin HL) against representative Gram-negative bacterial species.

Table 2: Efficacy of this compound Against Gram-Negative Bacteria

Bacterial Species Strain MIC (μg/mL)
Escherichia coli NCTC 10418 >512

In addition to its antibacterial properties, this compound has demonstrated activity against pathogenic fungi. A specific variant, Bombinin H-BO1, derived from the skin secretions of the toad Bombina orientalis, has been shown to be active against Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for Bombinin H-BO1 against C. albicans has been determined to be 256 mg/L. nih.gov

Further research on bombinin H peptides from B. orientalis also confirmed their antifungal potential. The study involving bombinin HL reported its MIC value against C. albicans, contributing to the understanding of the broad-spectrum nature of this peptide family.

The table below presents the antifungal efficacy of a bombinin H-like peptide (bombinin HL) against Candida albicans.

Table 3: Antifungal Efficacy of this compound

Fungal Species Strain MIC (μg/mL)

The biological activities of the bombinin peptide family also encompass effects against protozoan parasites. While specific IC50 values for this compound against Leishmania species are not extensively detailed in the available literature, broader studies on bombinins indicate their potential in this area. Research has shown that bombinin peptides, in general, are active against Leishmania parasites. nih.gov More specifically, bombinins H2 and H4, isolated from Bombina variegata, have demonstrated potent antileishmanial activity. nih.gov It has also been noted that in various tests, including those involving different life cycle stages of Leishmania parasites, the d-forms of bombinin H peptides were found to be more active. nih.gov

Antineoplastic / Antiproliferative Activity

Beyond its antimicrobial functions, this compound has been investigated for its potential in cancer therapy, demonstrating antiproliferative effects against human cancer cell lines.

Studies have revealed that bombinin peptides possess antiproliferative activity against human hepatoma cells. A study focusing on two novel bombinin peptides from Bombina orientalis, Bombinin H-BO and a bombinin-like peptide (BLP-7), showed that both peptides exhibited obvious antiproliferative activity against three human hepatoma cell lines: Hep G2, SK-HEP-1, and Huh7, at non-toxic doses. Another recent study investigated the effects of Bombinin-BO1, a bombinin peptide from B. orientalis, on hepatocellular carcinoma cells. This research confirmed the cytotoxicity of Bombinin-BO1 against Hep 3B and Huh7 cells, with the following IC50 values:

Hep 3B: 15.20 μM

Huh7: 24.93 μM

The study further elucidated that Bombinin-BO1 induces S-phase cycle block and apoptosis in these cancer cells. While the broader family of bombinin peptides has shown activity against non-small-cell lung carcinoma, specific IC50 values for this compound against these cell lines are not yet prominently available in the literature.

The table below summarizes the antiproliferative activity of a bombinin H-like peptide against various human hepatoma cell lines.

Table 4: Antiproliferative Activity of this compound Against Human Hepatoma Cell Lines

Cell Line Cancer Type IC50 (μM)
Hep 3B Hepatocellular Carcinoma 15.20

Mechanisms of Cancer Cell Inhibition

Bombinin H-like peptides and related bombinins have demonstrated notable anticancer properties, primarily investigated in hepatocellular carcinoma (HCC) and non-small-cell lung carcinoma. The primary mechanism of action involves the induction of cell-cycle arrest and apoptosis.

One closely related peptide, Bombinin-BO1, has been shown to be cytotoxic to liver cancer cells by inducing a block in the S-phase of the cell cycle, as well as promoting apoptosis. nih.gov Research indicates that Bombinin-BO1 enters the cytoplasm of cancer cells through endocytosis and targets the heat shock protein 90A (HSP90A). nih.gov By competitively binding to HSP90A, it disrupts the HSP90A-Cdc37-CDK1 protein complex. nih.gov This interference leads to the misfolding and subsequent degradation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. nih.gov The degradation of CDK1 is a critical event that halts cell proliferation and triggers the apoptotic cascade. nih.gov Overexpression of HSP90A in cells treated with Bombinin-BO1 was found to significantly inhibit this degradation of CDK1, confirming the mechanism. nih.gov

Furthermore, in vivo studies have shown that Bombinin-BO1 can inhibit tumor growth without exhibiting toxicity to the organism. nih.gov While the direct mechanisms for this compound are still under detailed investigation, the actions of Bombinin-BO1 provide a strong model for its potential anticancer activities. nih.gov Other related peptides, such as bombinin H2, have also been noted for their selective cytotoxicity against non-small-cell lung carcinoma, which is attributed to the composition of the cancer cell membrane. nih.gov

PeptideCancer Cell LineMechanism of ActionKey Proteins Involved
Bombinin-BO1 Hepatocellular CarcinomaInduces S-phase cell cycle arrest and apoptosis.HSP90A, Cdc37, CDK1
Bombinin H2 Non-small-cell Lung CarcinomaSelective cytotoxicity related to cancer cell membrane composition.Not specified

Other Documented Bioactivities (e.g., Spermicidal Action of Related Maximins)

Beyond their antimicrobial and anticancer effects, peptides structurally related to the bombinin family, such as maximins, have been documented to possess other significant biological activities, notably spermicidal action. wikipedia.org Maximins are a group of peptides isolated from the skin secretions of the Giant fire-bellied toad, Bombina maxima. wikipedia.org

The spermicidal activity of these related peptides is generally characterized by the rapid disruption of the sperm's plasma membrane. nih.gov For instance, studies on magainins, another class of antimicrobial peptides from frog skin with similar functional properties, have demonstrated this effect. nih.gov Transmission electron microscopy of sperm treated with magainins revealed denudation of the outer plasma membrane and partial disappearance of the acrosome. nih.gov This physical disruption of the cell membrane is the proposed mechanism for their spermicidal effects. nih.gov

The potency of this activity can vary between different peptides within the same family. In a comparative study of two magainins, Magainin A was found to be significantly more potent than Magainin G in both spermiostatic activity (inhibiting sperm movement) and inhibiting sperm motility. nih.gov

Peptide FamilyRelated Peptide ExampleDocumented BioactivityMechanism of Action
Bombinin Family MaximinsSpermicidal ActionDisruption of the outer plasma membrane of sperm. wikipedia.orgnih.gov
Magainins Magainin A, Magainin GSpermicidal ActionAlters the plasma membranes of sperm, leading to denudation. nih.gov

Mechanisms of Biological Action

Interaction with Biological Membranes as a Primary Mechanism

The foundational mechanism of action for many antimicrobial peptides (AMPs), including those in the Bombinin H family, is the physical disruption of the cell membrane's integrity. mdpi.com This process is driven by the peptide's physicochemical properties and its interaction with the lipid bilayer.

Antimicrobial peptides utilize several models to permeabilize cell membranes, with the most common being the barrel-stave, toroidal pore, and carpet models. mdpi.comnih.gov The specific mechanism employed depends on the peptide's structure, charge, amphipathicity, and concentration, as well as the composition of the target membrane. nih.gov

In the barrel-stave model , the peptide monomers first bind to the membrane surface. researchgate.net Upon reaching a critical concentration, these monomers insert into the lipid bilayer and aggregate to form a bundle, or pore. researchgate.net The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel. nih.govresearchgate.net This structure resembles the staves of a barrel, hence the name. nih.gov This pore formation disrupts the membrane's barrier function, leading to the leakage of essential ions and metabolites and ultimately causing cell death. mdpi.com While alamethicin (B1591596) is the classic example of a peptide that forms barrel-stave pores, the principles of this model are widely applied to understand the action of other pore-forming peptides. mdpi.comnih.gov

The toroidal pore model differs in that the lipid monolayers are bent continuously through the pore, meaning the pore is lined by both the peptides and the headgroups of the lipid molecules. nih.gov In the carpet model , peptides accumulate on the membrane surface, parallel to the lipid headgroups, and at a high concentration, they disrupt the membrane in a detergent-like manner, causing micellization and membrane destruction. researchgate.net For Bombinin H-like peptides, which adopt an amphipathic α-helical structure upon membrane interaction, the formation of transmembrane pores via a barrel-stave or toroidal mechanism is considered a primary mode of action. researchgate.netnih.gov

The initial step in membrane disruption is the electrostatic attraction between the cationic peptide and the anionic components of the target cell membrane. mdpi.com Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which gives them a net negative surface charge. mdpi.comacs.org

Bombinin H peptides are typically mildly cationic. nih.gov This positive charge facilitates a selective initial binding to the negatively charged bacterial surfaces over the zwitterionic membranes of mammalian cells, which have a lower net charge. mdpi.comacs.org This electrostatic interaction is crucial as it concentrates the peptides on the microbial membrane surface, a prerequisite for subsequent insertion and pore formation. acs.org The strength of this binding is influenced by the net charge of the peptide and the density of anionic lipids in the target membrane. acs.org

In an aqueous environment, many antimicrobial peptides, including Bombinin H-like peptides, exist in a random, unstructured coil conformation. nih.govmdpi.com However, upon encountering the hydrophobic environment of a microbial membrane, they undergo a significant conformational change. nih.govmdpi.com

Circular dichroism spectroscopy studies on novel Bombinin peptides have shown that they adopt a predominantly α-helical structure in the presence of a membrane-mimicking solvent like 50% trifluoroethanol (TFE). nih.gov This induced helicity is critical for their function, as it arranges the peptide's amino acid residues into an amphipathic structure. This means one face of the helix is predominantly hydrophobic, while the opposite face is hydrophilic. This amphipathic character is essential for the peptide's insertion into the lipid bilayer, where the hydrophobic face can interact favorably with the lipid acyl chains and the hydrophilic face can interact with other peptides or form the lining of an aqueous pore. nih.gov This transition from a disordered to an ordered state is a hallmark of the action of many membrane-active peptides. mdpi.com

Intracellular Targets and Signaling Pathways

While membrane disruption is a primary mechanism, some Bombinin family peptides have been shown to exert effects through intracellular interactions after entering the cell. Research on Bombinin-BO1, a peptide derived from the skin of Bombina orientalis, reveals potent anti-cancer activity through the modulation of key cellular processes like programmed cell death and cell cycle progression. nih.govnih.gov

Programmed cell death is a regulated process essential for tissue homeostasis. Its main forms are apoptosis, necrosis, and autophagy. Studies on related peptides suggest that Bombinins can trigger these pathways.

Apoptosis: Research has demonstrated that Bombinin-BO1 is cytotoxic to hepatocellular carcinoma cells by inducing apoptosis. nih.govnih.gov In one study, treatment of HCC cells with a related antimicrobial peptide, GW-H1, led to the activation of caspases, which are key executioner proteins in the apoptotic pathway. Specifically, the cleavage and activation of caspase-3, -7, and -9 were observed, indicating the initiation of the caspase-dependent apoptotic cascade. fao.org

Necrosis and Autophagy: Necrosis is a form of cell death characterized by cell swelling and membrane rupture, while autophagy is a cellular recycling process that can either promote survival or contribute to cell death. nih.gov The interplay between these pathways is complex. nih.gov In some contexts, autophagy can protect cells from necroptotic cell death by degrading pro-necroptotic factors. nih.gov While direct evidence for Bombinin H-like peptide 1 inducing necrosis or autophagy is limited, the ability of related peptides to induce distinct cell death pathways suggests that the specific outcome may depend on the cell type and the peptide's concentration. nih.gov

The cell cycle is a tightly regulated series of events leading to cell division. Disruption of this cycle can halt proliferation and is a key strategy for anti-cancer therapies. elifesciences.org

Studies on Bombinin-BO1 have shown that it can induce cell cycle arrest in hepatocellular carcinoma cells. nih.govnih.gov Specifically, treatment with Bombinin-BO1 caused a significant increase in the proportion of cells in the S-phase, indicating an S-phase cycle block. nih.gov This arrest was accompanied by a reduction in the expression of Cyclin A2, a key protein for S-phase progression. nih.gov

The underlying mechanism involves the peptide interfering with the HSP90A-Cdc37-CDK1 protein system. nih.gov Bombinin-BO1 was found to bind to HSP90A, which in turn disrupts the interaction between HSP90A and its co-chaperone Cdc37. nih.gov This disruption prevents the proper maturation of Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle, leading to its misfolding and degradation. nih.gov The loss of functional CDK1 ultimately results in cell cycle arrest and contributes to the induction of apoptosis. nih.gov

Table 1: Effect of Bombinin-BO1 on Cell Cycle Regulatory Proteins in Hepatocellular Carcinoma Cells This interactive table summarizes research findings on a related peptide, Bombinin-BO1.

Protein Target Effect of Bombinin-BO1 Treatment Consequence Reference
Cyclin A2 Significant reduction in expression Contributes to S-phase arrest nih.gov
CDK1 Misfolding and degradation Blocks cell cycle progression nih.gov
HSP90A Competitively bound by Bombinin-BO1 Disrupts chaperone function for CDK1 nih.gov

| Cdc37 | Interaction with HSP90A is inhibited | Prevents maturation of CDK1 | nih.gov |

Potential Interference with Intracellular Macromolecules and Processes

The principal mechanism attributed to Bombinin H-like peptides is the permeabilization of the cell membrane. researchgate.net This disruption can lead to a cascade of events, including the potential for the peptide to interact with internal cellular components. The membrane permeabilizing activity may facilitate the uptake of other antibacterial agents, which can then interfere with intracellular targets. nih.gov For antimicrobial peptides (AMPs) in general, once the membrane is breached, they may act as metabolic inhibitors. frontiersin.org However, for Bombinin H-like peptides specifically, the primary lethal action is widely considered to be the compromising of membrane integrity, leading to cytoplasmic content leakage and cell death. nih.govacs.org

Influence of Structural Modifications on Mechanistic Pathways

The biological activity of Bombinin H-like peptides is intricately linked to their specific amino acid sequence and physicochemical properties. Modifications to their structure, whether naturally occurring or synthetic, can significantly alter their mechanism of action, efficacy, and target selectivity.

A remarkable feature of the Bombinin H peptide family is the natural post-translational modification where an L-amino acid at position 2 is converted to a D-amino acid isomer. nih.govnih.govpnas.org This single change in chirality creates diastereomers that coexist in the skin secretions of Bombina species and exhibit distinct biological profiles. nih.govnih.gov

A well-studied example involves the diastereomeric pair Bombinin H2 and H4. Bombinin H4, which contains a D-alloisoleucine at position 2, demonstrates significantly enhanced activity against the parasite Leishmania compared to its all-L counterpart, Bombinin H2, which has an L-isoleucine in the same position. acs.orgresearchgate.net The lethal mechanism for both involves permeation and disruption of the plasma membrane. acs.org

Biophysical studies have revealed the structural basis for this enhanced activity. The D-isomer, H4, binds to model membranes mimicking the Leishmania parasite approximately five times more effectively than the L-isomer, H2. acs.org Furthermore, circular dichroism and ATR-FTIR spectroscopy have shown that while both peptides adopt α-helical structures in membranes, the L-isomer (H2) has a tendency to partially aggregate in these model membranes, a behavior not observed with the D-isomer (H4). acs.orgresearchgate.net This suggests that the presence of the D-amino acid in H4 leads to a more favorable interaction and organization within the target membrane, preventing aggregation and enhancing its disruptive capabilities. This natural isomerization represents a unique evolutionary strategy to modulate the activity and efficacy of antimicrobial peptides. acs.orgnih.gov

Comparative Properties of Bombinin H2 and H4 Diastereomers
PropertyBombinin H2Bombinin H4Reference
Amino Acid at Position 2L-IsoleucineD-Alloisoleucine acs.orgresearchgate.net
Activity against LeishmaniaLess ActiveMore Active acs.orgresearchgate.net
Binding to Leishmania Model MembraneBaseline~5-fold higher affinity acs.org
Behavior in Model MembranesPartially aggregatesDoes not aggregate acs.org

The target selectivity of Bombinin H-like peptides, like other antimicrobial peptides (AMPs), is governed by their fundamental physicochemical properties, primarily their net positive charge (cationicity) and the spatial separation of hydrophobic and hydrophilic residues (amphiphilicity). frontiersin.orgscilit.com

Cationicity: Bombinin H peptides are characterized as being mildly cationic. nih.govnih.gov This net positive charge is crucial for the initial interaction with target cells. rsc.org It promotes electrostatic attraction to the negatively charged surfaces of microbial membranes, which are rich in anionic components like specific phospholipids. frontiersin.org This attraction is a key factor in their selectivity for bacterial cells over host cells, whose outer membranes are typically zwitterionic and have lower negative charge. rsc.org

Amphiphilicity: Upon initial binding, the peptide's amphiphilic nature comes into play. frontiersin.org In a membrane-mimicking environment, Bombinin H peptides fold into an α-helical structure. nih.gov This conformation arranges hydrophobic amino acid side chains on one face of the helix and hydrophilic (often cationic) side chains on the other. This amphipathic topology is essential for the peptide to insert into and disrupt the lipid bilayer of the cell membrane. nih.gov The "H" in the name Bombinin H signifies that they are notably hydrophobic and hemolytic, distinguishing them from the less hemolytic Bombinin peptide family and highlighting the importance of this property. researchgate.netnih.gov

The balance between cationicity and amphiphilicity is critical for determining both potency and selectivity. An increase in hydrophobicity can enhance antimicrobial activity but may also lead to higher toxicity toward host cells (hemolytic activity). nih.gov Conversely, increasing the net positive charge can enhance the initial binding to bacterial membranes. nih.gov Studies involving the design of Bombinin H analogues have shown that adjusting the net positive charge and amphiphilicity can enhance therapeutic efficacy and specificity toward drug-resistant bacteria by optimizing the peptide's ability to disrupt the bacterial membrane integrity. researchgate.net

Physicochemical Parameters of Novel Bombinin Peptides from Bombina orientalis
PeptideSequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)Reference
BHL-bombininGIGSALLSAG KSLIKGLAKG LAEHF-NH2+40.4350.437 nih.gov
Bombinin HLIIGPVLGLVG KALGGLL-NH2+10.7310.548 nih.gov
Bombinin HD (analogue)I(d-L)GPVLGLVG KALGGLL-NH2+10.7310.548 nih.gov

Advanced Research Methodologies and Analytical Approaches

Peptide Synthesis Techniques for Research and Analog Development

To investigate the structure-activity relationships and therapeutic potential of Bombinin H-like peptide 1, researchers require access to pure, synthetic versions of the peptide and its custom-designed analogues. Chemical synthesis provides a reliable and scalable method for producing these molecules.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the artificial production of this compound and its variants. bachem.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin. bachem.comseplite.com The process allows for efficient purification, as excess reagents and by-products can be washed away while the peptide remains anchored to the resin. bachem.com

The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection scheme. nih.gov In this approach, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed with a mild base like piperidine (B6355638) before the next amino acid is added. nih.govrsc.org The side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). The coupling of each new amino acid is facilitated by activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). rsc.org Once the entire sequence is assembled, the peptide is cleaved from the resin and its side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). rsc.org This method enables the synthesis of sufficient quantities of the peptide for detailed bioactivity analysis. researchgate.net

Table 1: Key Reagents in Fmoc-based Solid-Phase Peptide Synthesis

Component Function Common Examples
Solid Support (Resin) Insoluble anchor for the growing peptide chain. Rink Amide Resin, Wang Resin, Merrifield Resin seplite.comrsc.org
Nα-Protecting Group Protects the N-terminus of the amino acid. Fmoc (9-fluorenylmethoxycarbonyl) nih.gov
Coupling Reagents Activate the carboxylic acid group for amide bond formation. HBTU, HOBt, DIC (N,N'-Diisopropylcarbodiimide) nih.govrsc.org
Deprotection Reagent Removes the Nα-protecting group. 20% Piperidine in DMF nih.govrsc.org

| Cleavage Cocktail | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers rsc.org |

Following synthesis and cleavage from the resin, the crude peptide product contains the target molecule along with various impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying this compound. bachem.comnih.gov This technique separates molecules based on their hydrophobicity. bachem.com

The crude peptide mixture is dissolved and injected into a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C8 or C18 alkyl chains. rsc.orghplc.eu A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is passed through the column. bachem.comgoogle.com The separation is achieved by applying a gradient of increasing organic solvent concentration. bachem.com Less hydrophobic impurities elute first, while the more hydrophobic target peptide is retained longer and elutes at a higher acetonitrile concentration. A counter-ion like trifluoroacetic acid (TFA) is commonly added to both solvents to improve peak shape. bachem.com The purity of the collected fractions is then assessed using analytical HPLC, and those containing the pure peptide are pooled and lyophilized to yield a fine, white powder. rsc.orgbachem.com

Spectroscopic and Biophysical Characterization Techniques

Once a pure sample of this compound is obtained, a variety of analytical methods are used to confirm its identity and determine its three-dimensional structure.

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of this compound. It provides a precise measurement of the peptide's molecular weight, which can be compared against the theoretical calculated mass based on its amino acid sequence. semanticscholar.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. rsc.orgnih.gov

For instance, in the characterization of a related peptide, Bombinin H-BO1, LC-MS analysis identified doubly charged ions ([M+2H]²⁺) at a mass-to-charge ratio (m/z) of 795.54 and singly charged ions ([M+H]⁺) at m/z 1590.14, confirming its molecular mass. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be employed to determine the peptide's amino acid sequence by fragmenting the molecule and analyzing the resulting daughter ions. researchgate.netnih.gov

Table 2: Example Mass Spectrometry Data for a Bombinin H Peptide

Peptide Technique Observed Ion (m/z) Charge State Deduced Molecular Weight
Bombinin H-BO1 LC-MS 795.54 [M+2H]²⁺ ~1589.08 Da

Circular Dichroism (CD) spectroscopy is a key technique for analyzing the secondary structure of peptides like this compound in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformation. americanpeptidesociety.org Studies on Bombinin H-like peptides show that they typically exist in a disordered or random coil conformation in aqueous environments. nih.gov However, in the presence of membrane-mimicking solvents such as trifluoroethanol (TFE), they adopt a distinct α-helical structure. nih.govnih.gov This conformational change is characterized by the appearance of strong negative dichroic bands around 208 nm and 222 nm. nih.gov For one gene-derived bombinin H-like peptide (BHL-bombinin), the helical content was calculated to be as high as 87.59% in a 50% TFE solution. nih.gov

Vibrational Circular Dichroism (VCD) is a complementary technique that measures the differential absorption of polarized infrared light. nih.govyoutube.com VCD is particularly sensitive to the short-range order within a peptide's structure and can provide more detailed conformational information, helping to discriminate between different types of helices (e.g., α-helix vs. 3₁₀-helix) and β-sheets. nih.govnih.gov While CD provides a global view of the secondary structure, VCD offers a higher-resolution perspective on the peptide's conformational properties. nih.gov

Table 3: Secondary Structure Content of a Bombinin H-like Peptide Determined by CD

Peptide Solvent Condition Predominant Conformation Calculated α-Helical Content
BHL-bombinin Aqueous Solution Random Coil Not Applicable

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution, three-dimensional structure of peptides in solution under near-physiological conditions. uzh.chspringernature.comuq.edu.au While CD spectroscopy indicates the presence of secondary structural elements, NMR can define the precise atomic arrangement of the entire peptide.

The process involves a series of multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, to assign the chemical shifts of all protons within the peptide. uzh.ch The Nuclear Overhauser Effect (NOE) is particularly crucial, as it provides information about protons that are close to each other in space (typically <5 Å), regardless of their position in the primary sequence. uzh.ch These distance restraints, along with dihedral angle restraints derived from coupling constants, are used as inputs for computational algorithms to calculate a family of structures consistent with the experimental data. uzh.ch This powerful method allows for the detailed characterization of the peptide's fold and can also be used to study its interactions with other molecules, such as membrane mimetics like micelles. springernature.comspringernature.com

Electrophysiological Analyses Using Lipid Bilayer Systems for Membrane Disruption Kinetics

Electrophysiological analysis utilizing planar lipid bilayer systems is a powerful technique to investigate the kinetics of membrane disruption by Bombinin H-like peptides. This methodology allows for the real-time measurement of ion currents across a synthetic membrane, providing insights into the peptide's pore-forming capabilities and its mechanism of action. tuat.ac.jpnih.gov

In a typical experiment, a lipid bilayer is formed over a small aperture, separating two chambers containing an electrolyte solution. The Bombinin H-like peptide is then introduced into one of the chambers. The interaction of the peptide with the lipid bilayer can lead to the formation of pores or channels, which can be detected as changes in the electrical current when a voltage is applied across the membrane. tuat.ac.jp

Studies on bombinin H2 and its diastereomer H4 have revealed different types of current signals, each indicative of a particular mode of membrane disruption:

Step-like signals: These are characterized by abrupt and sustained increases in current, suggesting the formation of stable, well-defined pores. This type of signal is often associated with the "toroidal" model of pore formation, where the peptides and lipid molecules together form the pore lining. tuat.ac.jp

Spike-like signals: These are transient, short-lived current bursts, which may indicate the formation of unstable or flickering pores. tuat.ac.jp

Erratic signals: These are random and fluctuating currents, which are often interpreted as evidence for a "carpet" model of membrane disruption. In this model, the peptides accumulate on the surface of the membrane and, upon reaching a critical concentration, disrupt the lipid bilayer in a detergent-like manner. tuat.ac.jp

The kinetics of pore formation can be analyzed by measuring the "reaching time," which is the time taken for the current to exceed a certain threshold after the peptide is introduced. tuat.ac.jp This parameter provides a quantitative measure of how quickly the peptide can induce membrane defects. For instance, it has been observed that bombinin H4, which has a D-allo-Ile at position 2, exhibits faster pore formation kinetics compared to bombinin H2, which has an L-Ile at the same position. tuat.ac.jpnih.gov This suggests that the stereochemistry of the amino acids can significantly influence the peptide's affinity for the membrane and its ability to form pores. nih.gov

Furthermore, by analyzing the amplitude of the current signals, the size of the pores formed by the Bombinin H-like peptides can be estimated. It has been shown that bombinin H2 tends to form larger pores, while bombinin H4 forms smaller pores but does so more rapidly. tuat.ac.jp When a mixture of H2 and H4 is used, the kinetics of pore formation are slower, and the resulting pores are of an intermediate size. tuat.ac.jp These findings highlight the complex interplay between peptide structure, membrane composition, and the dynamics of membrane disruption.

Computational and Bioinformatic Approaches

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions and Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between Bombinin H-like peptides and biological membranes at an atomic level. mdpi.comresearchgate.netnih.gov These simulations can provide detailed insights into the conformational changes that the peptide undergoes upon binding to the membrane, as well as the mechanism by which it disrupts the lipid bilayer. mdpi.commdpi.com

In a typical MD simulation, a model of the Bombinin H-like peptide is placed in a simulation box containing a lipid bilayer and water molecules. The interactions between all the atoms in the system are calculated using a force field, and the equations of motion are solved numerically to track the trajectory of each atom over time. nih.gov This allows researchers to observe the dynamic behavior of the peptide-membrane system and to identify key events, such as the initial binding of the peptide to the membrane surface, its insertion into the lipid core, and the formation of pores. nih.gov

MD simulations of bombinin H2 have revealed that in an aqueous solution, the peptide is largely disordered but has a preference for a helix-loop-helix conformation. mdpi.comresearchgate.net However, upon interacting with a lipid membrane, it can adopt a more stable α-helical structure. mdpi.com Furthermore, these simulations have shown that bombinin H2 peptides have a tendency to self-associate and form aggregates in solution. mdpi.comresearchgate.net This self-association is thought to be a mechanism by which the peptides can protect their hydrophobic regions from the aqueous environment and maintain a folded, functional state before reaching the target membrane. mdpi.com

The stereochemistry of the amino acids in Bombinin H-like peptides can also have a significant impact on their conformational properties and their interactions with membranes. MD simulations comparing bombinin H2 (with L-isoleucine at position 2) and bombinin H4 (with D-alloisoleucine at position 2) have shown that H2 has a greater tendency to fold in solution. nih.gov The presence of the D-amino acid in H4 appears to reduce its ability to form intra-peptide contacts, which may influence its mechanism of action. nih.gov

Bioinformatics Tools for Sequence Analysis, Homology Searches, and Structure Prediction

Bioinformatics tools are essential for the analysis and characterization of Bombinin H-like peptides. These tools can be used to perform a wide range of tasks, including sequence analysis, homology searches, and structure prediction. nih.govmonash.edu

Sequence analysis tools can be used to identify key features of the Bombinin H-like peptide sequence, such as its amino acid composition, isoelectric point, and hydrophobicity. These properties can provide valuable clues about the peptide's potential biological activity and its mechanism of action. For example, the presence of a high proportion of cationic and hydrophobic residues is a common feature of many antimicrobial peptides.

Homology searches can be performed using databases such as BLAST (Basic Local Alignment Search Tool) to identify other peptides with similar sequences. This can help to place the Bombinin H-like peptide within a larger family of related peptides and may provide insights into its evolutionary origins and its potential biological functions. researchgate.net

Machine Learning Applications in Peptide Design and Activity Prediction

Machine learning is an emerging field in computational biology that has the potential to revolutionize the design and discovery of new antimicrobial peptides, including Bombinin H-like peptides. gu.senih.govrsc.org Machine learning algorithms can be trained on large datasets of known peptides to learn the complex relationships between peptide sequence, structure, and activity. nih.govnih.gov

One of the key applications of machine learning in this area is the prediction of antimicrobial activity. nih.gov By training a model on a dataset of peptides with known antimicrobial activity, it is possible to develop a classifier that can predict whether a new peptide is likely to be active or inactive. mdpi.comnih.gov This can be used to screen large virtual libraries of peptides and to identify promising candidates for further experimental testing. nih.gov

Machine learning can also be used to design new peptides with desired properties. nih.gov For example, a generative model can be trained on a dataset of known antimicrobial peptides to learn the underlying patterns and rules that govern their sequences. The model can then be used to generate new peptide sequences that are likely to have high antimicrobial activity. biorxiv.org This approach has the potential to accelerate the discovery of new and effective antimicrobial agents. arxiv.org

Furthermore, machine learning models can be used to predict other important properties of peptides, such as their toxicity, stability, and propensity to bind to specific targets. rsc.org By integrating these different models into a single pipeline, it is possible to create a comprehensive in silico platform for the design and optimization of Bombinin H-like peptides with improved therapeutic potential. nih.gov

Biological Activity Assays

In Vitro Cell Proliferation and Viability Assays for Antineoplastic Activity

The evaluation of the antineoplastic potential of novel compounds such as Bombinin H-like peptides relies heavily on in vitro assays that measure their impact on cancer cell proliferation and viability. These assays are fundamental in determining a peptide's ability to inhibit cancer cell growth or induce cell death. A standard method employed for this purpose is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which assesses cell metabolic activity as an indicator of cell viability. plos.orgmdpi.com In this colorimetric assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells.

Research on Bombinin H-type peptides derived from the skin secretion of the Oriental fire-bellied toad, Bombina orientalis, has demonstrated their potential as antineoplastic agents. nih.govnih.gov Studies have shown that these peptides possess significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov Specifically, a novel bombinin H-type peptide, Bombinin H-BO, and another identified as BH (IIGPVLGLVGKALGGLL-NH2), exhibited notable anticancer effects against three human hepatoma cell lines: Hep G2, SK-HEP-1, and Huh7. nih.govnih.gov The cytotoxic effects were observed at concentrations that were determined to be non-toxic in other contexts, indicating a degree of selectivity that is a desirable trait for potential anticancer drug candidates. nih.gov This antiproliferative activity highlights the potential of the bombinin family of peptides as a source for developing new anticancer therapies. nih.gov

The table below summarizes the findings on the antineoplastic activity of Bombinin H-type peptides against human hepatoma cells.

Assessment of Synergistic Antimicrobial Effects (e.g., Checkerboard Titrations)

The checkerboard titration method is a widely used in vitro technique to assess the interactions between two antimicrobial agents when used in combination. This method allows for the determination of whether the combination results in a synergistic, additive, indifferent, or antagonistic effect. The outcome is quantified by the Fractional Inhibitory Concentration Index (FICI), which is calculated by summing the Fractional Inhibitory Concentrations (FICs) of each agent. An FICI of ≤ 0.5 is typically interpreted as synergy, an FICI > 0.5 to ≤ 1.0 as an additive effect, an FICI > 1.0 to ≤ 4.0 as indifference, and an FICI > 4.0 as antagonism.

Studies on a Bombinin H-like peptide, specifically BHL-bombinin from Bombina orientalis, have utilized the checkerboard method to explore its potential in combination therapies. nih.gov Research demonstrated that BHL-bombinin exhibits synergistic antimicrobial effects when combined with other bombinin peptides against the gram-positive bacterium Staphylococcus aureus. When BHL-bombinin was administered in combination with either Bombinin HL or Bombinin HD, a potent synergistic inhibitory activity was observed, yielding an FICI of 0.375 for both combinations. nih.gov

Furthermore, the interaction of BHL-bombinin with the conventional antibiotic ampicillin (B1664943) was also investigated. This combination resulted in an additive effect against S. aureus, with a calculated FICI of 0.75. In contrast, Bombinin HL and Bombinin HD, when combined with ampicillin, showed synergistic activity (FICI: 0.5). nih.gov These findings are significant as they suggest that combining these peptides can enhance their antimicrobial potency, potentially providing a strategy to combat multidrug-resistant pathogens. nih.gov

The results from the checkerboard titration assessments are detailed in the table below.

Comparative and Evolutionary Studies of Bombinin H Like Peptides

Phylogenetic Relationships within Amphibian Antimicrobial Peptides

Amphibian skin is a rich source of a wide array of biologically active peptides, including numerous families of AMPs that have evolved to provide a first line of defense against pathogens. nih.govmdpi.com Within this diverse arsenal, bombinin H peptides, initially discovered in the skin secretions of fire-bellied toads of the Bombina genus, form a distinct family. nih.govnih.gov These peptides are biosynthetically linked to another family, the bombinins, as they are often derived from a common precursor protein. nih.govresearchgate.net These precursors typically contain one or two copies of a bombinin peptide at the N-terminus and a single bombinin H peptide at the C-terminus. nih.govresearchgate.net

The bombinin family of peptides is not restricted to a single species. For instance, peptides isolated from the Giant fire-bellied toad, Bombina maxima, include maximins and maximins H, the latter of which are homologous to the bombinin H peptides found in other Bombina species. wikipedia.org This indicates a close evolutionary relationship and functional conservation within the Bombinatoridae family.

Phylogenetic studies have expanded the known distribution of bombinin H-like peptides beyond the Bombina genus. The discovery of hylins b1 and b2 in the skin secretion of the Brazilian tree-frog Hyla biobeba marked the first identification of bombinin H-like peptides in anurans not directly related to Bombina. nih.gov These hylins share key structural features with bombinin H peptides, including a high proportion of hydrophobic residues, an amidated C-terminus, and hemolytic properties, suggesting a shared evolutionary origin or convergent evolution of this particular AMP structural motif. nih.govresearchgate.net This broader distribution across different amphibian families highlights the evolutionary success of the bombinin H peptide scaffold as an effective component of the innate immune system.

Interspecies Variation in Sequence and Activity of Bombinin H-like Peptides

Significant variation in the amino acid sequence and corresponding biological activity of bombinin H-like peptides exists between different amphibian species. These peptides are generally characterized as being hydrophobic and hemolytic. nih.gov While bombinins are potent against bacteria and fungi with little hemolytic effect, bombinins H tend to have lower bactericidal activity but are more effective at lysing red blood cells. nih.govresearchgate.net

Interspecies variations manifest in several ways:

Sequence Identity: Novel peptides from Bombina orientalis (BHL-bombinin and bombinin HL) showed 96% and 82% sequence identity, respectively, with other known bombinins. nih.gov Maximins H from B. maxima are homologous to bombinin H peptides but feature sequence variations throughout the entire molecule. wikipedia.org

Peptide Length: Bombinin H peptides isolated from skin secretions can vary in size, typically containing either 17 or 20 amino acids. nih.govresearchgate.net

Post-translational Modifications: A remarkable feature of many bombinin H peptides is the post-translational isomerization of an L-amino acid to a D-amino acid at the second position of the N-terminus. nih.gov This modification can significantly impact biological activity, with the D-isoforms often showing greater potency against parasites like Leishmania. nih.govresearchgate.net

Biological Activity Spectrum: While bombinin H peptides generally show modest antibacterial activity, some exhibit broad-spectrum effects. nih.gov For example, bombinin-H2L, identified from the toad Bombina variegata, displayed activity against a wide range of microorganisms, though it was accompanied by relatively high cytotoxicity. nih.gov In contrast, bombinin HL from B. orientalis showed only a mild bacteriostatic effect against the Gram-positive bacterium Staphylococcus aureus. nih.govqub.ac.uk

PeptideSource SpeciesSequenceKey Characteristics/Activity
Bombinin HL Bombina orientalisIIGSILDAGKKLVGSVGLACKVAKQCMildly bacteriostatic against S. aureus; forms α-helical structure. nih.gov
Bombinin-H2L Bombina variegataNot specified in sourceBroad-spectrum antimicrobial activity; relatively high cytotoxicity. nih.gov
Maximins H1-H4 Bombina maximaNot specified in sourceHomologous with bombinin H peptides; sequence variations occur throughout the molecule. wikipedia.org
Hylin b1 / b2 Hyla biobebaNot specified in sourceFirst bombinin H-like peptides from outside the Bombina genus; hemolytic. nih.gov
Bombinin H2/H4 Bombina variegataH2: IIGPVLGLVGSALGGLLKKIH4: (D)-allo-Ile-IGPVLGLVGSALGGLLKKINatural L- and D-isomers; D-isomer (H4) is more active against Leishmania. nih.govresearchgate.net

Structure-Activity Relationship Comparisons Across Natural and Synthetic Analogues

The relationship between the structure of bombinin H-like peptides and their biological function is a key area of research, with studies on both natural variants and synthetic analogues providing valuable insights. The amphipathic α-helical conformation is a critical structural feature, enabling these peptides to interact with and disrupt microbial cell membranes. nih.gov

Key findings from structure-activity relationship (SAR) studies include:

D-Amino Acid Substitution: The presence of a D-amino acid at position 2 is a common post-translational modification in natural bombinin H peptides that significantly influences their activity. nih.gov To explore this, a synthetic analogue of bombinin HL, named bombinin HD, was created by substituting the natural L-leucine with a D-leucine at the second position. nih.gov While both peptides adopted similar α-helical structures, their biological activities were nuanced. Both bombinin HL and HD exhibited only mild activity against S. aureus. nih.gov However, in other contexts, D-isomers have been found to be more potent than their all-L-amino acid counterparts. nih.govresearchgate.net

Charge and Amphiphilicity: The net positive charge and the distribution of hydrophobic and hydrophilic residues (amphiphilicity) are crucial for antimicrobial efficacy and selectivity. A study using bombinin-H2L from B. variegata as a template designed a series of synthetic analogues by strategically increasing the net positive charge and adjusting amphipathicity. nih.gov Two analogues, [Arg8, 15]BH2L and [Lys7, 8]BH2L, demonstrated significantly enhanced therapeutic efficacy against clinically isolated, drug-resistant Staphylococcus aureus. nih.gov These findings indicate that rational modifications to the peptide's physicochemical properties can improve its antimicrobial potency and specificity. nih.gov The mechanism for these enhanced analogues was determined to be the disruption of bacterial membrane integrity. nih.gov

Circular dichroism analysis confirms that both natural and synthetic bombinin H peptides, such as BHL-bombinin, bombinin HL, and bombinin HD, adopt well-defined α-helical structures in membrane-mimicking environments, a conformation considered essential for their bioactivity. nih.gov

Peptide/AnalogueTypeModification from Parent PeptideImpact on Activity
Bombinin HD SyntheticL-Leucine at position 2 of Bombinin HL replaced with D-LeucineShowed mild bacteriostatic effect on S. aureus, similar to the natural L-isoform. nih.gov
[Arg8, 15]BH2L SyntheticBased on Bombinin-H2L; increased net positive chargeHigh therapeutic efficacy and specificity toward drug-resistant S. aureus; disrupts bacterial membranes. nih.gov
[Lys7, 8]BH2L SyntheticBased on Bombinin-H2L; increased net positive chargeHigh therapeutic efficacy and specificity toward drug-resistant S. aureus; disrupts bacterial membranes. nih.gov
GH-1D / GH-1L SyntheticPair synthesized based on gene sequence from B. orientalisUsed to investigate the structure-activity relationship of D- vs. L-isomers. nih.govresearchgate.net

Synergistic Interactions with Other Antimicrobial Peptides and Compounds

A promising strategy to combat microbial infections, particularly those caused by drug-resistant pathogens, is the use of antimicrobial agents in combination. Bombinin H-like peptides have been shown to engage in synergistic interactions, enhancing their efficacy when paired with other peptides or conventional antibiotics. nih.govnih.gov

A detailed study on peptides from Bombina orientalis revealed several synergistic relationships. nih.govresearchgate.net The bombinin-like peptide BHL-bombinin and the bombinin H peptide bombinin HL, which are encoded on the same gene precursor, demonstrated a powerful synergistic effect against S. aureus. nih.gov This suggests that the toad's skin secretion may naturally employ this peptide combination as a more potent defense mechanism.

The key synergistic findings are summarized below:

Peptide-Peptide Synergy: The combination of BHL-bombinin with either the natural bombinin HL or its synthetic D-isomer analogue, bombinin HD, resulted in synergistic antimicrobial activity against S. aureus, with a Fractional Inhibitory Concentration Index (FICI) of 0.375. nih.govresearchgate.net An FICI of ≤0.5 is indicative of synergy.

Peptide-Antibiotic Synergy: The novel bombinin H peptides, both the L-isoform (bombinin HL) and the D-isoform (bombinin HD), displayed a synergistic effect when combined with the conventional β-lactam antibiotic ampicillin (B1664943), achieving an FICI of 0.5. nih.govresearchgate.net In contrast, BHL-bombinin showed an additive, rather than synergistic, effect with ampicillin (FICI: 0.75). nih.govresearchgate.net

These synergistic interactions highlight the potential of using bombinin H-like peptides not only as standalone agents but also as adjuncts to existing antibiotic therapies. nih.gov Such combinations could enhance the potency of current drugs, potentially lower the required therapeutic doses, and provide a valuable strategy for overcoming multidrug resistance in clinical settings. nih.govresearchgate.netqub.ac.uk

Peptide(s)Combined withTarget OrganismFICI ValueInteraction Type
BHL-bombinin + Bombinin HL ---S. aureus0.375Synergy
BHL-bombinin + Bombinin HD ---S. aureus0.375Synergy
Bombinin HL / Bombinin HD AmpicillinS. aureus0.5Synergy
BHL-bombinin AmpicillinS. aureus0.75Additive

Future Research Directions and Translational Perspectives

Deeper Elucidation of Molecular Mechanisms of Action against Diverse Pathogens and Cancer Cells

While the antimicrobial and anticancer activities of Bombinin H-like peptides are established, a more profound understanding of their molecular mechanisms is crucial for their development as therapeutic agents. Current knowledge suggests that like many AMPs, their action is linked to interactions with cell membranes. researchgate.net However, the precise nature of these interactions and subsequent intracellular events requires further detailed investigation.

Future research should focus on:

Membrane Interaction Specificity: Investigating how Bombinin H-like peptides differentiate between microbial, cancerous, and healthy mammalian cell membranes. researchgate.net The altered membrane composition of cancer cells, particularly the increased presence of negatively charged phosphatidylserine (B164497) on the outer leaflet, is a likely factor contributing to selectivity. researchgate.netnih.gov Detailed biophysical studies using model membranes that mimic these different cell types can clarify the specific lipid and protein interactions that govern peptide binding and insertion.

Pore Formation vs. Intracellular Targets: Determining the exact mechanism of membrane disruption, whether through defined "barrel-stave" or "toroidal pore" models, or a more generalized "carpet" mechanism. mdpi.com Beyond membrane permeabilization, it is important to explore whether these peptides translocate into the cytoplasm to engage with intracellular targets, such as inhibiting the synthesis of DNA, mRNA, or proteins, a mechanism observed for other AMPs. researchgate.netmdpi.com For instance, BHL-bombinin is hypothesized to have a direct membrane permeabilizing activity that could increase the uptake of other agents that interfere with intracellular targets. nih.gov

Synergistic Mechanisms: Exploring the mechanisms behind observed synergistic effects when combined with other AMPs (like Bombinin) or conventional antibiotics (like ampicillin). nih.govresearchgate.net Research suggests that one peptide may sensitize the bacterial cell to the action of the other, or they may employ different mechanisms that together overwhelm the pathogen's defenses. researchgate.net Elucidating these synergistic pathways is essential for designing effective combination therapies to combat multidrug-resistant pathogens. nih.gov

Cancer Cell Death Pathways: Identifying the specific cell death pathways (e.g., apoptosis, necrosis) triggered in cancer cells. researchgate.netmdpi.com Studies on other peptides have shown they can induce apoptosis by reaching intracellular targets like mitochondria. mdpi.com Determining whether Bombinin H-like peptides act solely through membrane lysis or also initiate programmed cell death cascades will be critical for their application in oncology. researchgate.net

Rational Design and Optimization of Novel Peptide Analogues with Enhanced Potency and Specificity

The native structure of Bombinin H-like peptides provides a template for rational design, allowing for the creation of synthetic analogues with improved therapeutic properties. researchgate.net The goal is to enhance antimicrobial and anticancer potency while minimizing off-target effects, such as hemolysis (the lysis of red blood cells), which is a known characteristic of Bombinin H peptides. nih.gov

Key strategies for peptide optimization include:

Modulating Physicochemical Properties: Systematically altering properties such as net positive charge, hydrophobicity, and amphipathicity. Increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged microbial and cancer cell membranes. researchgate.net However, a balance must be struck, as excessive hydrophobicity can lead to increased cytotoxicity against host cells. nih.gov

Amino Acid Substitution: Replacing specific amino acids to improve stability and activity. A common strategy is the substitution of natural L-amino acids with their D-isomers. mdpi.com This can confer significant resistance to degradation by proteases, which are ubiquitous in biological systems and typically recognize only L-amino acids. mdpi.comnih.gov The presence of a D-amino acid at position 2 is a natural feature of some Bombinin H peptides, and D-forms have been found to be more active against Leishmania parasites. nih.gov

Structural Stabilization: Introducing structural constraints to stabilize the peptide's bioactive conformation, typically an α-helix in membrane-mimicking environments. nih.gov Techniques such as peptide cyclization (forming a ring structure) or "stapling" (cross-linking side chains) can lock the peptide into its α-helical form, which can increase its activity and resistance to proteases. mdpi.com

Hybrid Peptide Design: Fusing the Bombinin H-like peptide sequence with other functional domains. For example, linking the peptide to a cancer-homing peptide, such as Bombesin (B8815690), could dramatically increase its specificity and activity against tumor cells that express the corresponding receptor. nih.govbohrium.com

Below is a table summarizing rational design strategies and their intended outcomes.

Design StrategyExample ModificationPrimary GoalSecondary Benefits
Charge Modification Substitute neutral/acidic residues with Lysine (B10760008) or ArginineEnhance binding to anionic microbial/cancer membranesImprove antimicrobial/anticancer potency
Hydrophobicity Tuning Replace polar residues with non-polar ones (e.g., Leucine, Alanine)Optimize membrane insertion and disruptionBalance potency with host cell toxicity
Stereochemical Inversion Replace L-amino acids with D-amino acidsIncrease stability against protease degradationEnhance in vivo half-life; potentially alter activity
Structural Constraint Introduce lactam bridges or hydrocarbon staplesStabilize α-helical conformationImprove resistance to proteolysis; enhance target affinity
Peptide Conjugation Link to a tumor-targeting peptide (e.g., Bombesin)Increase specificity for cancer cellsReduce off-target toxicity; improve therapeutic index

Investigation of In Vivo Biological Roles and Immunomodulatory Functions

While in vitro studies provide foundational data, the ultimate therapeutic relevance of Bombinin H-like peptides depends on their behavior in vivo. A critical area for future research is to move beyond simple antimicrobial and cytotoxic assays to understand the peptides' broader biological roles, particularly their interaction with the host immune system. Many host defense peptides (HDPs) are now recognized as immunomodulators that can orchestrate the immune response. cubanscientist.orgmdpi.com

Future investigations should address:

In Vivo Efficacy: Evaluating the efficacy of Bombinin H-like peptides and their optimized analogues in animal models of infection and cancer. This is essential to confirm that in vitro potency translates to a therapeutic effect in a complex biological system.

Immunomodulatory Activities: Determining if these peptides can modulate the host's innate and adaptive immune responses. cubanscientist.org Key functions to investigate include the ability to recruit immune cells (chemotaxis), stimulate or suppress the production of cytokines and chemokines, and enhance antigen presentation. cubanscientist.orgnih.goved.ac.uk

Anti-inflammatory vs. Pro-inflammatory Effects: Characterizing the nature of the immunomodulatory response. Some HDPs can suppress pro-inflammatory responses, for example, by neutralizing lipopolysaccharides (LPS) from Gram-negative bacteria, which could be beneficial in treating sepsis. nih.goved.ac.uk Others can stimulate inflammation to help clear infections. Understanding this balance is crucial for predicting therapeutic outcomes.

Wound Healing Potential: Exploring the role of these peptides in wound healing. Many HDPs contribute to tissue repair by promoting angiogenesis (new blood vessel formation) and stimulating the proliferation of skin cells, in addition to preventing infection. mdpi.com

Exploration of New Therapeutic Applications Beyond Antimicrobial and Anticancer Roles

The biological activities of Bombinin H-like peptides may extend beyond their currently known functions. The structural and functional diversity within the broader bombinin peptide family suggests that related peptides could have distinct therapeutic applications. wikipedia.org

Potential new avenues for exploration include:

Antiviral Agents: Investigating activity against viral pathogens. Maximin 3, a peptide from Bombina maxima that is homologous to bombinin-like peptides, has shown significant anti-HIV activity. wikipedia.org This provides a strong rationale for screening Bombinin H-like peptides and their analogues for efficacy against a range of enveloped and non-enveloped viruses.

Antiparasitic Agents: Building on findings that the D-isomers of Bombinin H are more active against Leishmania parasites, a systematic evaluation against other protozoan parasites (e.g., Trypanosoma, Plasmodium) could uncover new antiparasitic leads. nih.gov

Spermicidal Agents: The observation of spermicidal action in maximins suggests a potential, albeit niche, application in contraceptive development. wikipedia.org

Vaccine Adjuvants: Leveraging potential immunomodulatory properties for use as vaccine adjuvants. Peptides that can stimulate immune cell recruitment and maturation at the site of injection could enhance the adaptive immune response to co-administered antigens, leading to more effective vaccines. cubanscientist.org

Methodological Advancements in Peptide Engineering and Characterization

Progress in developing Bombinin H-like peptide 1 as a therapeutic agent is intrinsically linked to advancements in the methods used to create and analyze it. Sophisticated techniques in peptide synthesis, purification, and structural analysis are essential for successful rational design and quality control. ijsra.net

Future efforts should incorporate and refine methodologies in:

Peptide Engineering and Synthesis: Moving beyond simple solid-phase synthesis to utilize novel chemical ligation techniques for producing complex analogues and conjugates. bakerlab.org The development of cell-free expression systems could also provide an alternative manufacturing route for certain peptide designs. nih.gov

Structural Characterization: Employing a suite of advanced analytical techniques to fully characterize the structure-activity relationships of novel analogues. High-resolution mass spectrometry (MS) is fundamental for verifying molecular weight and sequence. ijsra.netresolvemass.ca Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for determining the three-dimensional structure of peptides and their complexes with target molecules, providing atomic-level insights for further design. resolvemass.canih.gov

Conformational Analysis: Using techniques like Circular Dichroism (CD) spectroscopy to rapidly assess the secondary structure (e.g., α-helix, β-sheet content) of peptides under different conditions, such as in the presence of model membranes. nih.govresolvemass.ca This is vital for confirming that engineered analogues adopt their intended bioactive conformation.

The table below outlines key characterization techniques and their applications in peptide development.

Analytical TechniqueApplication in Peptide DevelopmentReference
Mass Spectrometry (MS) Determines precise molecular weight, verifies amino acid sequence, identifies post-translational modifications. ijsra.netresolvemass.ca
High-Performance Liquid Chromatography (HPLC) Assesses peptide purity, detects impurities, and separates different peptide forms. ijsra.netresolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines 3D structure in solution, studies dynamic interactions with target molecules. resolvemass.carsc.org
X-Ray Crystallography Provides high-resolution 3D structure of the peptide in a solid state, often in complex with its target. nih.gov
Circular Dichroism (CD) Spectroscopy Analyzes secondary structure (α-helix, β-sheet), and monitors conformational changes upon binding to membranes. nih.govresolvemass.ca

By pursuing these integrated research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of a new class of peptide-based drugs to address critical unmet needs in infectious disease and oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.